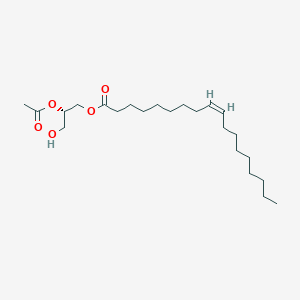

1-Oleoyl-2-acetylglycerol

Description

Properties

IUPAC Name |

[(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/b11-10-/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTCCMJTPHCGMS-YRBAHSOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86390-77-4 | |

| Record name | 1-Oleoyl-2-acetylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086390774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Dual-Faceted Role of 1-Oleoyl-2-acetylglycerol: A Technical Guide to its Structure, Function, and Experimental Application

For Immediate Release

This technical guide provides an in-depth analysis of 1-Oleoyl-2-acetylglycerol (OAG), a pivotal synthetic analog of the endogenous second messenger diacylglycerol (DAG). Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural characteristics, multifaceted biological functions, and detailed experimental methodologies pertinent to OAG. All quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Structural and Physicochemical Profile

This compound is a synthetic, cell-permeable lipid molecule designed to mimic the action of natural diacylglycerols. Its structure consists of a glycerol backbone esterified with an oleoyl group at the sn-1 position and an acetyl group at the sn-2 position. This unique structure confers greater cell permeability compared to its endogenous counterparts.[1]

| Property | Value | Reference |

| IUPAC Name | [(2S)-2-acetyloxy-3-hydroxypropyl] (Z)-octadec-9-enoate | [2] |

| Synonyms | OAG, 1-O-Oleoyl-2-acetyl-sn-glycerol | [2][3] |

| CAS Number | 86390-77-4 | [3][4] |

| Molecular Formula | C₂₃H₄₂O₅ | [4] |

| Molecular Weight | 398.57 g/mol | [4] |

| Appearance | Colorless to pale brown oil | |

| Solubility | Soluble in DMSO and ethanol | [4] |

Biological Function: A Potent Modulator of Cellular Signaling

As a diacylglycerol analog, OAG's primary function is the activation of Protein Kinase C (PKC) isozymes, which are critical regulators of a vast array of cellular processes.[1][5] OAG binds to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that alleviates autoinhibition and initiates the phosphorylation of downstream target proteins.[4]

Protein Kinase C Activation

OAG is widely utilized as a potent, cell-permeable activator of PKC in a variety of cell types. In rat islet cells, OAG has been shown to cause a dose-dependent activation of PKC in the micromolar range (5-500 µM).[1] Similarly, in human platelets, OAG at concentrations of 20-100 µg/ml leads to the rapid phosphorylation of a 47,000-dalton protein, a well-established marker of PKC activation.[6]

Modulation of Ion Channels and Intracellular Calcium

OAG has been demonstrated to modulate the activity of various ion channels. It can inhibit both L-type and T-type calcium currents in GH3 cells. Furthermore, OAG can induce an elevation of intracellular calcium and sodium concentrations, highlighting its role in regulating ion homeostasis.[7]

Regulation of Other Signaling Pathways

Beyond its canonical role in PKC activation, OAG influences other signaling cascades. It can directly stimulate 5-lipoxygenase (5-LO) activity in the absence of calcium.[8] OAG is also implicated in the upregulation of NADPH oxidase 2 (NOX2) activity through a pathway involving PKC, PI3K, and Rac2.[9]

The signaling pathways influenced by OAG are complex and interconnected, as illustrated in the following diagram.

Caption: OAG activates multiple signaling pathways.

Quantitative Data Summary

The following table summarizes the effective concentrations of OAG in various biological assays. Due to the lipophilic nature of OAG, its effective concentration can be influenced by the experimental conditions, including the presence of serum proteins.

| Biological Effect | Cell Type/System | Effective Concentration | Reference |

| PKC Activation | Rat Islet Homogenates | 5-500 µM (dose-dependent) | [1] |

| Protein Phosphorylation | Human Platelets | 20-100 µg/ml | [6] |

| Inhibition of Ca²⁺ Currents | GH3 Cells | Half-maximal inhibition at ~25 µM | |

| Stimulation of 5-LO | Human Polymorphonuclear Leukocytes | Concentration-dependent | [8] |

| Elevation of Intracellular Ca²⁺ and Na⁺ | Flexor Digitorum Brevis Fibers | 100 µM | [7] |

| Insulin Release | Rat Islets | 50-500 µM (dose-related) | |

| Mitogenic Response | Macrophage-depleted Human Peripheral Lymphocytes | Not specified | |

| Superoxide Generation | Human Neutrophils | Not specified | [1] |

Detailed Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)

This protocol is adapted from a standard radioactive filter-binding assay to measure the activity of purified PKC isoforms in response to OAG.

Caption: Experimental workflow for a radiometric PKC assay.

Materials:

-

Purified PKC isozyme

-

This compound (OAG)

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., QKRPSQRSKYL)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation cocktail and counter

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix OAG and PS in chloroform at the desired molar ratio.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.

-

-

Set up the Kinase Reaction:

-

In a microcentrifuge tube on ice, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

-

Initiate the Reaction:

-

Start the reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.

-

-

Incubation:

-

Incubate the reaction mixture for 10-15 minutes at 30°C.

-

-

Stop the Reaction:

-

Terminate the reaction by spotting a 25 µL aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

-

Washing:

-

Immediately immerse the P81 paper in a beaker containing 0.75% phosphoric acid and wash for 5 minutes with gentle stirring.

-

Repeat the wash three more times with fresh phosphoric acid.

-

Perform a final wash with acetone.

-

-

Quantification:

-

Transfer the washed P81 paper to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Western Blot Analysis of PKC Substrate Phosphorylation

This method assesses the ability of OAG to activate PKC within intact cells by measuring the phosphorylation of a known PKC substrate, such as Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).

Materials:

-

Cultured cells (e.g., HEK293, HeLa)

-

This compound (OAG)

-

Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Primary antibody specific for phosphorylated MARCKS (pMARCKS)

-

Primary antibody for total MARCKS (loading control)

-

HRP-conjugated secondary antibody

-

ECL Western blotting detection reagents

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of OAG for a specified time period (e.g., 10-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pMARCKS overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the signal using ECL reagents and an appropriate imaging system.

-

-

Stripping and Re-probing:

-

The membrane can be stripped and re-probed with an antibody against total MARCKS to ensure equal protein loading.

-

-

Densitometry Analysis:

-

Quantify the band intensities to determine the relative increase in MARCKS phosphorylation upon treatment with OAG.

-

Measurement of Intracellular Calcium Concentration

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration following OAG stimulation.

Materials:

-

Adherent cells cultured on glass coverslips

-

Fura-2 AM

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound (OAG)

-

Fluorescence microscopy system equipped for ratiometric imaging

Procedure:

-

Cell Loading with Fura-2 AM:

-

Incubate the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

-

Baseline Fluorescence Measurement:

-

Mount the coverslip onto the microscope stage.

-

Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

-

Cell Stimulation:

-

Add OAG at the desired concentration to the cells while continuously recording the fluorescence.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).

-

An increase in this ratio indicates an increase in intracellular calcium concentration.

-

Conclusion

This compound is an indispensable tool for researchers investigating cellular signaling pathways mediated by diacylglycerol and Protein Kinase C. Its cell-permeable nature allows for the direct and acute activation of PKC in intact cells, bypassing the need for receptor stimulation. This technical guide provides a comprehensive overview of OAG's structure, function, and application, equipping researchers with the necessary knowledge to effectively utilize this potent signaling modulator in their experimental designs. The provided protocols offer a starting point for the quantitative assessment of OAG's effects on cellular processes, which can be further optimized for specific experimental systems.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Physiological Role of 1-Oleoyl-2-acetylglycerol in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-acetylglycerol (OAG) is a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG). In the intricate landscape of neuronal signaling, OAG serves as a powerful tool to elucidate the multifaceted roles of DAG. Its primary molecular targets are Protein Kinase C (PKC) and a subset of Transient Receptor Potential Canonical (TRPC) channels. By activating these key effectors, OAG influences a wide array of neuronal functions, including the regulation of excitability, modulation of synaptic transmission and plasticity, and orchestration of developmental processes such as neurite outgrowth. This technical guide provides a comprehensive overview of the physiological roles of OAG in neurons, detailing its molecular mechanisms of action, summarizing quantitative data on its effects, and providing detailed experimental protocols and signaling pathway diagrams to facilitate further research and drug development in this critical area of neuroscience.

Introduction

The Diacylglycerol (DAG) Signaling Pathway in Neurons

The diacylglycerol (DAG) signaling pathway is a fundamental and ubiquitous signal transduction cascade in neurons. It is primarily initiated by the activation of various cell surface receptors, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Upon ligand binding, these receptors activate phospholipase C (PLC) enzymes, which then hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane. This enzymatic cleavage generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytoplasm to bind to its receptors on the endoplasmic reticulum and trigger the release of intracellular calcium, DAG remains within the plasma membrane to engage its downstream targets.

This compound (OAG) as a DAG Analog

1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a synthetic and cell-permeable diacylglycerol analog that has become an indispensable tool in neuroscience research.[1][2][3] Structurally, it mimics endogenous DAG, featuring a glycerol backbone with an oleoyl group at the sn-1 position and an acetyl group at the sn-2 position.[3] This modification confers greater stability against degradation by DAG lipases compared to endogenous DAGs, allowing for more sustained and controlled activation of DAG-sensitive pathways.[4] Its cell permeability enables direct application to cultured neurons or brain slices to specifically investigate the consequences of DAG signaling.[1][2][5]

Molecular Mechanisms of OAG Action in Neurons

The physiological effects of OAG in neurons are primarily mediated through its interaction with two major classes of proteins: Protein Kinase C (PKC) and Transient Receptor Potential Canonical (TRPC) channels.

Activation of Protein Kinase C (PKC)

OAG is a potent activator of conventional and novel isoforms of Protein Kinase C (PKC).[1][2][5][6] PKC is a family of serine/threonine kinases that play pivotal roles in a vast array of neuronal processes. OAG binds to the C1 domain of PKC, inducing a conformational change that recruits the enzyme to the plasma membrane and relieves its autoinhibition, leading to its activation.

Activated PKC can then phosphorylate a multitude of substrate proteins, thereby modulating their activity and function. In neurons, PKC substrates are involved in:

-

Ion Channel Modulation: PKC can phosphorylate various ion channels, including voltage-gated calcium and potassium channels, altering their gating properties and influencing neuronal excitability.[3]

-

Neurotransmitter Release: PKC is implicated in the regulation of the synaptic vesicle cycle, impacting the release of neurotransmitters from presynaptic terminals.

-

Gene Expression: PKC can influence gene transcription through the phosphorylation of transcription factors, leading to long-term changes in neuronal function.

-

Synaptic Plasticity: PKC plays a crucial role in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.

Modulation of Transient Receptor Potential Canonical (TRPC) Channels

In addition to its effects on PKC, OAG can directly activate a specific subgroup of Transient Receptor Potential Canonical (TRPC) channels, namely TRPC3, TRPC6, and TRPC7.[2][7][8] This activation is independent of PKC activity.[4] TRPC channels are non-selective cation channels that are permeable to both calcium (Ca²⁺) and sodium (Na⁺).

The direct gating of TRPC channels by OAG leads to:

-

Cation Influx: Activation of TRPC channels by OAG results in the influx of Ca²⁺ and Na⁺ into the neuron.

-

Membrane Depolarization: The influx of positively charged ions leads to membrane depolarization, which can increase neuronal excitability and trigger action potentials.

-

Calcium-Dependent Signaling: The rise in intracellular calcium concentration can initiate a variety of downstream signaling cascades, contributing to processes such as neurotransmitter release and the activation of calcium-dependent enzymes.

Physiological Roles of OAG in Neuronal Function

The dual action of OAG on PKC and TRPC channels translates into a broad spectrum of physiological effects on neuronal function.

Regulation of Neuronal Excitability

By modulating the activity of various ion channels through both PKC-dependent and -independent mechanisms, OAG can significantly alter the intrinsic excitability of neurons. The depolarization caused by TRPC channel activation can bring the neuron closer to its firing threshold, while PKC-mediated phosphorylation can fine-tune the activity of channels that shape the action potential and regulate firing frequency.

Modulation of Synaptic Transmission and Plasticity

OAG has been shown to influence both presynaptic and postsynaptic aspects of synaptic transmission. Presynaptically, it can enhance neurotransmitter release by activating PKC, which can phosphorylate components of the release machinery. Postsynaptically, OAG-induced activation of PKC and the resulting calcium influx through TRPC channels are critical for the induction of certain forms of synaptic plasticity, such as LTP and LTD.

Neurite Outgrowth and Development

The DAG signaling pathway is known to be involved in neuronal development, including the guidance of growth cones and the formation of neurites. OAG, as a stable DAG analog, is a valuable tool for studying these processes. Activation of PKC by OAG can influence the cytoskeletal dynamics required for neurite extension and differentiation.

Quantitative Data on OAG Effects in Neurons

The following tables summarize quantitative data regarding the effects of this compound on various neuronal parameters as reported in the literature.

| Parameter | Cell Type/Preparation | OAG Concentration | Effect | Reference |

| TRPC6 Channel Activation | Human Embryonic Kidney (HEK) cells expressing human TRPC6 | 30-300 µM | Slow increase in channel activity | [1] |

| Human Embryonic Kidney (HEK) cells expressing TRPC6 | 100 µM | Small but statistically significant activation of TRPC6 current | [7] | |

| Calcium Current Inhibition | Clonal GH3 line of anterior pituitary cells | 4-60 µM | Reversible reduction of Ca²⁺ currents | [3] |

| Clonal GH3 line of anterior pituitary cells | ~25 µM | Half-maximal inhibition of Ca²⁺ currents | [3] | |

| Clonal GH3 line of anterior pituitary cells | 40 µM | Attenuation of T-type Ca²⁺ currents by 60% and L-type Ca²⁺ currents by 50% | [3] | |

| Intracellular Calcium Increase | Cortical neurons from E13 mouse embryos | Not specified | Increased cytosolic Ca²⁺ concentration in ~35% of KCl-responsive cells | [4] |

| PKC Activation | Rat islet homogenates | 5-500 µM | Dose-related activation of PKC | [9] |

| Insulin Release | Intact rat islets | 50-500 µM | Dose-related stimulation of insulin release | [9] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of OAG-Activated Currents in Neurons

This protocol describes the methodology for recording ion channel currents activated by OAG in cultured neurons using the whole-cell patch-clamp technique.

Materials:

-

Cultured neurons on coverslips

-

External (bath) solution (e.g., aCSF containing in mM: 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂)

-

Internal (pipette) solution (e.g., in mM: 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA, pH adjusted to 7.3 with KOH)

-

This compound (OAG) stock solution (e.g., 100 mM in DMSO)

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette pulling

Procedure:

-

Prepare fresh external and internal solutions on the day of the experiment.

-

Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with internal solution.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Approach a neuron under visual guidance and form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to establish the whole-cell configuration.

-

Clamp the cell at a desired holding potential (e.g., -70 mV).

-

Record baseline currents.

-

Prepare the desired final concentration of OAG by diluting the stock solution in the external solution.

-

Apply the OAG-containing solution to the neuron using a perfusion system.

-

Record the changes in membrane current induced by OAG.

-

Analyze the recorded currents to determine properties such as amplitude, kinetics, and current-voltage relationship.

Calcium Imaging of OAG-Induced Responses in Neurons

This protocol outlines the procedure for measuring changes in intracellular calcium concentration in response to OAG application using fluorescent calcium indicators.

Materials:

-

Cultured neurons on glass-bottom dishes or coverslips

-

Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

This compound (OAG) stock solution

-

Fluorescence microscope with a suitable camera and light source

Procedure:

-

Prepare a loading solution containing the calcium indicator (e.g., 1-5 µM Fluo-4 AM) and a similar concentration of Pluronic F-127 in HBSS.

-

Incubate the cultured neurons with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.

-

Mount the dish or coverslip on the fluorescence microscope.

-

Acquire baseline fluorescence images at regular intervals.

-

Prepare the desired final concentration of OAG in HBSS.

-

Add the OAG solution to the imaging chamber.

-

Continue to acquire fluorescence images to monitor the change in intracellular calcium concentration over time.

-

Analyze the fluorescence intensity changes in individual neurons to quantify the calcium response to OAG.

Measurement of PKC Activity in Neurons Following OAG Treatment

This protocol provides a general framework for assessing PKC activity in neuronal lysates after stimulation with OAG.

Materials:

-

Cultured neurons

-

This compound (OAG)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

PKC activity assay kit (commercially available kits typically contain a specific PKC substrate peptide, ATP, and reaction buffers)

-

Scintillation counter or other appropriate detection system

Procedure:

-

Culture neurons to the desired density.

-

Treat the neurons with the desired concentration of OAG for a specified period.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

Use a commercially available PKC kinase activity assay kit according to the manufacturer's instructions. This typically involves: a. Incubating a specific amount of neuronal lysate with a PKC-specific substrate peptide in the presence of [γ-³²P]ATP or using a fluorescence-based assay. b. Allowing the phosphorylation reaction to proceed. c. Stopping the reaction and separating the phosphorylated substrate from the unincorporated ATP (e.g., by spotting onto phosphocellulose paper and washing).

-

Quantify the amount of incorporated phosphate using a scintillation counter or measure the fluorescence signal.

-

Compare the PKC activity in OAG-treated samples to that in untreated control samples.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving OAG in neurons and a typical experimental workflow for its study.

Caption: OAG signaling pathways in neurons.

Caption: Experimental workflow for studying OAG effects.

Conclusion

This compound is a cornerstone pharmacological tool for dissecting the complex roles of diacylglycerol signaling in the nervous system. Its ability to potently and specifically activate Protein Kinase C and a subset of TRPC channels has provided invaluable insights into their contributions to neuronal excitability, synaptic transmission, and plasticity. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. A thorough understanding of the physiological roles of OAG and its downstream effectors is crucial for identifying novel therapeutic targets for a range of neurological and psychiatric disorders where DAG signaling is dysregulated. Future research will likely focus on the in vivo effects of modulating these pathways and the development of more specific pharmacological agents to target individual components of the DAG signaling cascade.

References

- 1. Activation of human TRPC6 channels by receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of TRPC channels contributes to OA-NO2-induced responses in guinea-pig dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diacylglycerol analogues activate second messenger-operated calcium channels exhibiting TRPC-like properties in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Oleoyl-2-acetyl-sn-glycerol, PKC activator (CAS 86390-77-4) | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of Neuronal TRPC6 Channels in Synapse Development, Memory Formation and Animal Behavior [mdpi.com]

- 9. Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Synthesis of Diacylglycerols: The Biological Counterparts to 1-Oleoyl-2-acetylglycerol

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Oleoyl-2-acetylglycerol (OAG) is a synthetically derived, cell-permeable diacylglycerol (DAG) analog. It is an invaluable tool in cell biology and pharmacology, primarily utilized to mimic the endogenous second messenger, sn-1,2-diacylglycerol. As OAG itself is not a product of endogenous synthesis, this technical guide provides a comprehensive exploration of the core biosynthetic pathways responsible for the production of its biological counterparts. This document details the de novo synthesis (Kennedy pathway) and the phospholipase C-mediated hydrolysis of membrane phospholipids, which are the two principal routes for endogenous DAG generation. We present quantitative data on key enzymatic players, detailed experimental protocols for the study of DAG synthesis and signaling, and visual representations of the pertinent biochemical and signaling cascades to facilitate a deeper understanding of this critical lipid second messenger.

Introduction: this compound as a Synthetic Analog

This compound (OAG) is a widely used research chemical that structurally resembles endogenous sn-1,2-diacylglycerols. Its enhanced cell permeability, due to the acetyl group at the sn-2 position, allows it to bypass receptor-mediated signaling and directly activate intracellular targets, most notably Protein Kinase C (PKC). It is crucial for researchers to recognize that OAG is not found in nature and its utility lies in its function as a stable and permeable mimic of endogenously produced DAGs. The true endogenous signaling molecules are diacylglycerols with fatty acids of varying chain lengths and degrees of saturation at the sn-1 and sn-2 positions. The synthesis of these endogenous DAGs is tightly regulated through two primary pathways.

Core Endogenous Diacylglycerol Synthesis Pathways

The cellular pool of diacylglycerol is dynamically controlled through two major synthesis routes: the de novo synthesis pathway, also known as the Kennedy pathway, and the hydrolysis of membrane phospholipids by phospholipase C.

De Novo Synthesis (The Kennedy Pathway)

The de novo pathway builds diacylglycerol from glycerol-3-phosphate and fatty acyl-CoAs, primarily in the endoplasmic reticulum. This pathway is fundamental for the synthesis of triacylglycerols and phospholipids. The key enzymatic steps are:

-

Acylation of Glycerol-3-Phosphate: The pathway initiates with the acylation of glycerol-3-phosphate at the sn-1 position by Glycerol-3-phosphate Acyltransferase (GPAT) , forming lysophosphatidic acid (LPA). Mitochondrial GPAT isoforms typically show a preference for saturated fatty acyl-CoAs.

-

Acylation of Lysophosphatidic Acid: The newly synthesized LPA is then acylated at the sn-2 position by 1-Acylglycerol-3-phosphate O-Acyltransferase (AGPAT) to produce phosphatidic acid (PA). The substrate specificity of the various AGPAT isoforms is a critical determinant of the final fatty acid composition of the DAG molecule.

-

Dephosphorylation of Phosphatidic Acid: The final step in DAG synthesis via this pathway is the dephosphorylation of phosphatidic acid by Phosphatidic Acid Phosphatase (PAP) , an enzyme family also known as lipins. This reaction yields sn-1,2-diacylglycerol.

Hydrolysis of Membrane Phospholipids

A rapid and significant source of diacylglycerol, particularly for signal transduction, is the hydrolysis of membrane phospholipids by Phospholipase C (PLC) enzymes. This pathway is a cornerstone of cellular signaling in response to a multitude of extracellular stimuli.

Upon activation by cell surface receptors (e.g., G protein-coupled receptors or receptor tyrosine kinases), PLC translocates to the plasma membrane and cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses into the cytosol to mobilize intracellular calcium stores, while the lipophilic DAG remains in the membrane to activate downstream effector proteins, most notably Protein Kinase C.[1][2]

Quantitative Data on Key Enzymes and Intermediates

The precise regulation of DAG synthesis is reflected in the kinetic properties of the involved enzymes and the cellular concentrations of the lipid intermediates.

Kinetic Parameters of Key Enzymes

| Enzyme Family | Isoform Example | Substrate(s) | Apparent Vmax | Apparent Km | Notes | Reference(s) |

| GPAT | GPAT1 (rat liver) | Palmitoyl-CoA, Glycerol-3-phosphate | - | - | Prefers saturated fatty acyl-CoAs. Considered a rate-limiting step. | [3][4] |

| AGPAT | AGPAT1 (human) | 1-oleoyl-LPA, Oleoyl-CoA | Higher than AGPAT2 | Lower for C18:0-CoA | Broad acyl-CoA specificity. | [3][5] |

| AGPAT | AGPAT2 (human) | 1-oleoyl-LPA, Oleoyl-CoA | - | Lower for C18:0-CoA | Oleoyl-CoA is the most actively used acyl donor. | [3][5][6] |

| AGPAT | AGPAT3 (human) | 1-oleoyl-LPA, Oleoyl-CoA | 6.35 nmol/min/mg protein | - | Prefers polyunsaturated fatty acyl-CoAs. | [7][8] |

| AGPAT | AGPAT5 (human) | 1-oleoyl-LPA, Oleoyl-CoA | 2.42 nmol/min/mg protein | - | - | [7] |

| Lipin/PAP | Lipin 1 (mammalian) | Phosphatidic Acid | - | - | Exhibits cooperative kinetics with respect to PA surface concentration. | [9] |

| PLC | PLC (Bacillus cereus) | Phosphatidylcholine | Vmax order: PC > PE > PS | - | Bacterial PLC, used for kinetic studies. | [10] |

Cellular Concentrations of Diacylglycerols

Cellular DAG levels are typically low in resting cells but can increase transiently upon stimulation. The total DAG concentration can vary significantly depending on cell type, metabolic state, and subcellular compartment.

| Condition/Cell Type | DAG Concentration/Level | Notes | Reference(s) |

| Human Skeletal Muscle (Lean) | ~1.5 nmol/mg protein (total DAG) | Approximately two-thirds is the 1,2-isomer. | [11][12] |

| Human Skeletal Muscle (Athlete) | Higher than lean and obese individuals | Endurance training is associated with higher intramyocellular lipid content. | [12] |

| Human Skeletal Muscle (Type 2 Diabetes) | Higher than lean individuals | Associated with insulin resistance. | [11][12] |

Experimental Protocols

The study of endogenous diacylglycerol synthesis and signaling requires robust methodologies for lipid extraction, quantification, and assessment of downstream effects.

Quantification of Cellular Diacylglycerol Content by DAG Kinase Assay

This method relies on the enzymatic conversion of DAG to radiolabeled phosphatidic acid by diacylglycerol kinase.

Materials:

-

Cells or tissue of interest

-

Phosphate-buffered saline (PBS)

-

Chloroform, Methanol, Acetic Acid

-

Solubilizing buffer: 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin in 1 mM DETAPAC, pH 7.0

-

2x reaction buffer: 100 mM imidazole HCl, pH 6.6, 100 mM NaCl, 25 mM MgCl2, and 2 mM EGTA

-

100 mM DTT

-

E. coli DAG kinase

-

[γ-³²P]ATP or [γ-³³P]ATP

-

TLC plates (silica gel)

-

TLC developing solvents: Acetone and Chloroform/Methanol/Acetic Acid (65/15/5, v/v/v)

-

Phosphorimager

Procedure:

-

Lipid Extraction:

-

Wash approximately 2 x 10⁶ cells with PBS.

-

Perform a total lipid extraction using the Bligh and Dyer method (Chloroform:Methanol:Water).

-

Dry the organic (chloroform) phase under a stream of nitrogen.

-

-

DAG Kinase Reaction:

-

Resuspend the dried lipids in 40 µl of solubilizing buffer by vigorous vortexing.

-

Incubate at room temperature for 10 minutes.

-

Place on ice for 5 minutes and add 100 µl of 2x reaction buffer, 4 µl of 100 mM DTT, and 20 µl of E. coli DAG kinase.

-

Initiate the reaction by adding radiolabeled ATP (e.g., 3 µCi).

-

Incubate at 25°C for 30 minutes.

-

Stop the reaction by placing the tubes on ice.

-

-

Extraction and Separation:

-

Re-extract the lipids as in step 1 and dry the organic phase.

-

Resuspend the dried lipids in ~50 µl of chloroform/methanol (2/1, v/v).

-

Spot the lipid extracts onto a TLC plate alongside phosphatidic acid and DAG standards.

-

Develop the TLC plate first in acetone, dry, and then in chloroform/methanol/acetic acid.

-

-

Quantification:

-

Dry the TLC plate and expose it to a phosphorimaging screen.

-

Scan the screen and quantify the radiolabeled phosphatidic acid spot, which is proportional to the initial amount of DAG.

-

Analysis of Diacylglycerol Molecular Species by Mass Spectrometry

Mass spectrometry (MS) allows for the detailed characterization and quantification of individual DAG species.

General Workflow:

-

Lipid Extraction: Extract total lipids from the biological sample, often in the presence of internal standards (e.g., deuterated DAG species).

-

Purification (Optional but Recommended): Separate DAGs from other lipid classes using solid-phase extraction (SPE) on a silica column.

-

Mass Spectrometry Analysis:

-

Analyze the purified DAG fraction by direct infusion or liquid chromatography-coupled electrospray ionization tandem mass spectrometry (LC-MS/MS).

-

Use neutral loss scanning or precursor ion scanning to identify DAG species based on the loss of a specific fatty acyl group.

-

-

Quantification: Quantify individual DAG species by comparing their signal intensity to that of the internal standards.

Protein Kinase C (PKC) Activation Assay

PKC activation is a key downstream event of DAG signaling. A common method to assess this is to measure the translocation of PKC from the cytosol to the membrane.

Materials:

-

Cells of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibodies against specific PKC isoforms and membrane/cytosolic markers (e.g., Na+/K+-ATPase for membrane, GAPDH for cytosol)

Procedure:

-

Cell Treatment: Treat cells with the stimulus of interest to induce DAG production.

-

Subcellular Fractionation:

-

Harvest and lyse the cells.

-

Separate the cytosolic and membrane fractions by ultracentrifugation.

-

-

Western Blotting:

-

Resolve equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies against the PKC isoform of interest.

-

Also probe for loading controls for each fraction.

-

-

Analysis: Quantify the band intensities to determine the relative amount of the PKC isoform in the membrane fraction compared to the cytosolic fraction. An increase in the membrane-to-cytosol ratio indicates PKC activation.

Mandatory Visualizations

The following diagrams illustrate the core synthesis and signaling pathways of endogenous diacylglycerols, as well as a typical experimental workflow for their study.

Caption: The two major pathways for endogenous diacylglycerol (DAG) synthesis.

Caption: Simplified signaling cascade initiated by diacylglycerol and IP3.

Caption: A general experimental workflow for studying diacylglycerol synthesis and signaling.

References

- 1. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phospholipase C - Wikipedia [en.wikipedia.org]

- 3. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human 1-Acylglycerol-3-phosphate O-Acyltransferase Isoforms 1 and 2: BIOCHEMICAL CHARACTERIZATION AND INABILITY TO RESCUE HEPATIC STEATOSIS IN Agpat2−/− GENE LIPODYSTROPHIC MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. Enzymatic activities of the human AGPAT isoform 3 and isoform 5: localization of AGPAT5 to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Metabolism in Cancer: The Role of Acylglycerolphosphate Acyltransferases (AGPATs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. foodsci.rutgers.edu [foodsci.rutgers.edu]

- 10. Determination of the kinetic parameters for phospholipase C (Bacillus cereus) on different phospholipid substrates using a chromogenic assay based on the quantitation of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI Insight - Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle [insight.jci.org]

- 12. Intracellular localization of diacylglycerols and sphingolipids influences insulin sensitivity and mitochondrial function in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Localization and Metabolism of 1-Oleoyl-2-acetylglycerol (OAG)

Authored for: Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

1-Oleoyl-2-acetylglycerol (OAG) is a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[1][2][3] Its unique structure, featuring an oleoyl group at the sn-1 position and an acetyl group at the sn-2 position, confers distinct physicochemical properties that make it an invaluable tool for investigating lipid signaling pathways.[1] This technical guide provides a comprehensive examination of the cellular localization, metabolic fate, and signaling mechanisms of OAG. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of core pathways to support advanced research and therapeutic development.

Physicochemical Properties of OAG

OAG is designed to readily cross the plasma membrane, allowing for the direct activation of intracellular targets that are normally regulated by endogenously produced DAG.[1] Its properties are summarized below.

| Property | Value | Reference |

| Formal Name | 1-O-9Z-octadecenoyl-2-O-acetyl-sn-glycerol | [4][5] |

| CAS Number | 86390-77-4 | [4][6] |

| Molecular Formula | C₂₃H₄₂O₅ | [1][6] |

| Molecular Weight | 398.6 g/mol | [1] |

| Nature | Synthetic, cell-permeable diacylglycerol analog | [1][7] |

| Purity | ≥95% - ≥97% | [2][4] |

| Appearance | Oil | [2] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: Miscible | [1][5] |

| Storage Temperature | -20°C | [2][8] |

Cellular Localization of this compound

As a cell-permeable DAG analog, OAG's primary site of action is the inner leaflet of the plasma membrane. Here, it mimics endogenous DAG, which is typically produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[1] This localization is critical for the recruitment and activation of its primary downstream effectors, most notably Protein Kinase C (PKC) isoforms.[1][9]

While the plasma membrane is the principal location for OAG-mediated signaling, its high lipophilicity suggests it may also partition into the membranes of other organelles, such as the endoplasmic reticulum and Golgi apparatus, though specific quantitative data on its distribution remains limited.

Experimental Protocol: Visualizing Subcellular Localization

Determining the precise subcellular localization of OAG can be achieved using advanced imaging techniques with a fluorescently tagged analog.

Protocol: Confocal Microscopy of a Fluorescent OAG Analog

-

Cell Culture: Plate cells (e.g., HeLa, HEK293) on glass-bottom dishes suitable for confocal microscopy and grow to 70-80% confluency.

-

Probe Preparation: Prepare a stock solution of a fluorescently labeled OAG analog (e.g., BODIPY-OAG) in anhydrous DMSO.

-

Cell Treatment: Dilute the fluorescent OAG analog in pre-warmed culture medium to the desired final concentration (typically 1-10 µM). Replace the existing medium with the OAG-containing medium and incubate for a specified time (e.g., 5, 15, or 30 minutes) at 37°C.

-

Organelle Staining (Optional): To determine colocalization, specific organelle markers can be used. For example, co-incubate with ER-Tracker™ Red or MitoTracker™ Red CMXRos.

-

Cell Fixation: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: If performing immunostaining for colocalization, wash again with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Imaging: Mount the coverslips and visualize the cells using a confocal laser scanning microscope. Acquire images in the appropriate channels for the fluorescent OAG analog and any organelle-specific markers.

-

Image Analysis: Analyze the images for colocalization using software such as ImageJ or CellProfiler to calculate Pearson's correlation coefficients between the OAG signal and organelle markers.[10]

Visualization: Experimental Workflow for Localization

Caption: A typical workflow for visualizing OAG in cells.

Metabolism of this compound

Once inside the cell, OAG is subject to enzymatic modification. Its primary metabolic fate is phosphorylation by a diacylglycerol kinase (DGK), which converts it into the corresponding phosphatidic acid (1-oleoyl-2-acetyl-3-phosphoglycerol).[4][5] This conversion terminates the OAG signal by preventing it from further activating PKC. The acetyl group at the sn-2 position makes OAG a relatively poor substrate for some lipases, which may contribute to a more sustained signaling effect compared to endogenous DAGs.

Other potential, though less characterized, metabolic routes could involve hydrolysis by acylglycerol lipases to yield 1-oleoyl-sn-glycerol and acetate.[11][12]

Experimental Protocol: Metabolic Analysis by LC-MS/MS

Quantifying OAG and its metabolites is crucial for understanding its pharmacokinetics and signaling duration.

Protocol: Lipid Extraction and Quantification

-

Cell Treatment: Culture cells in a 6-well plate and treat with a known concentration of OAG for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Metabolism Quenching: Aspirate the medium and immediately add 1 mL of ice-cold methanol to quench all enzymatic activity. Scrape the cells and collect the cell suspension.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the methanol suspension, add 0.5 mL of chloroform and an internal standard (e.g., a deuterated OAG analog).

-

Vortex vigorously for 2 minutes to lyse the cells and extract the lipids.[13]

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.[13]

-

Centrifuge at 1,000 x g for 5 minutes to separate the aqueous and organic phases.[13]

-

-

Sample Preparation: Carefully collect the lower organic phase (containing lipids) and transfer it to a new tube. Dry the extract under a gentle stream of nitrogen gas.

-

LC-MS/MS Analysis: Reconstitute the dried lipid film in a suitable solvent (e.g., methanol:chloroform 1:1 v/v).[13] Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 column to separate OAG from its metabolites.

-

Data Analysis: Quantify the mass of OAG and its phosphorylated metabolite by comparing their peak areas to that of the internal standard.

Visualization: OAG Metabolic Pathway

Caption: The primary metabolic conversion of OAG.

Signaling Pathways and Biological Effects

OAG's primary role is to act as a potent activator of PKC, but it also influences other signaling molecules, such as Transient Receptor Potential (TRP) channels.[1][14]

Protein Kinase C (PKC) Activation

Endogenous DAG is generated following the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which stimulate PLC to cleave PIP₂.[1] OAG bypasses the receptor and PLC steps, directly binding to the C1 domain of conventional and novel PKC isoforms.[9] This recruits PKC to the membrane and induces a conformational change, leading to its activation and the subsequent phosphorylation of downstream target proteins.[1]

Visualization: Canonical PKC Signaling Pathway

Caption: OAG mimics endogenous DAG to activate PKC.

Modulation of Ion Channels

OAG has been shown to activate certain TRP channels, leading to an influx of cations, including Ca²⁺ and Na⁺.[14][15] This action can be independent of PKC activation and represents another important mechanism by which OAG influences cellular physiology.

Quantitative Data on Biological Effects

| Biological Effect | Cell Type / Model | OAG Concentration | Result | Reference |

| Intracellular Ca²⁺ Elevation | Flexor digitorum brevis fibers (mouse) | 100 µM | Significant increase in intracellular Ca²⁺ concentration. | [15] |

| Intracellular Na⁺ Elevation | Flexor digitorum brevis fibers (mouse) | 100 µM | 18% increase in Na⁺ in wild-type cells. | [15] |

| Superoxide Generation | Human neutrophils | Not specified | Stimulates superoxide production. | [3][6] |

| Ba²⁺ Entry (via ROCs) | Arterial smooth muscle cells (rat) | 80 µM | Induced receptor-operated channel (ROC)-mediated Ba²⁺ entry. | [14] |

| 5-Lipoxygenase Stimulation | Purified enzyme from human PMNL | Concentration-dependent | Directly stimulates 5-LO catalysis in the absence of Ca²⁺. | [16] |

Experimental Protocol: In Vitro PKC Activity Assay

This assay measures the ability of OAG to directly activate purified PKC enzyme.

Protocol: Kinase Activity Assay

-

Prepare Lipid Vesicles: In a glass tube, prepare a mixture of phosphatidylserine (PS) and OAG in chloroform. Dry the lipids under a stream of nitrogen to form a thin film. Resuspend the film in an assay buffer and sonicate to create small unilamellar vesicles.[1][17]

-

Prepare Kinase Reaction: In a 96-well plate, add the kinase assay buffer, a fluorescently or radioactively labeled PKC substrate peptide, and the prepared lipid vesicles at various OAG concentrations.[1]

-

Initiate Reaction: Add purified PKC enzyme to each well to start the phosphorylation reaction.[1]

-

Incubate: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[1]

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).[1]

-

Readout: Measure the fluorescence or radioactivity. The signal is proportional to the amount of phosphorylated substrate, indicating PKC activity.[1]

-

Data Analysis: Plot PKC activity against OAG concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 1-油酰基-2-乙酰基-sn-丙三醇 ≥97% (TLC), oil | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 1-Oleoyl-2-acetyl-sn-glycerol | CAS 86390-77-4 | Cayman Chemical | Biomol.com [biomol.com]

- 6. 1-Oleoyl-2-acetyl-sn-glycerol - Immunomart [immunomart.com]

- 7. 1-Oleoyl-2-acetyl-sn-glycerol | Computational Systems Biology [csbiology.com]

- 8. bluetigerscientific.com [bluetigerscientific.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of mono-oleoylglycerol, trioleoylglycerol and phosphatidylcholine in emulsions and lipoproteins by rat hepatic acylglycerol lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound stimulates 5-lipoxygenase activity via a putative (phospho)lipid binding site within the N-terminal C2-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Synthetic Messenger: A Technical Guide to the Discovery and Application of 1-Oleoyl-2-acetylglycerol (OAG) in Signal Transduction Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-acetyl-sn-glycerol (OAG), a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG), has been an indispensable tool in dissecting the complexities of signal transduction for decades. Its ability to directly activate Protein Kinase C (PKC) and other DAG effectors has provided researchers with a powerful means to investigate the myriad of cellular processes regulated by this critical signaling pathway. This technical guide delves into the history of OAG research, from its initial synthesis to its widespread application in cellular and molecular biology. We provide a comprehensive overview of the signaling pathways modulated by OAG, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its effective application in the laboratory.

Discovery and History: Unraveling the Role of Diacylglycerol Analogs

The journey to understanding the pivotal role of diacylglycerol (DAG) in signal transduction was significantly advanced by the development of synthetic analogs that could mimic its intracellular function. While the precise first synthesis of 1-Oleoyl-2-acetyl-sn-glycerol is not readily documented in a single seminal publication, its emergence as a research tool is intrinsically linked to the groundbreaking work on Protein Kinase C (PKC) in the early 1980s.

Pioneering research from the laboratory of Yasutomi Nishizuka established that PKC is a key effector of signals that lead to the hydrolysis of inositol phospholipids, generating DAG and inositol trisphosphate. The need for a tool to directly and specifically activate PKC in intact cells, bypassing the upstream signaling events, led to the utilization of cell-permeable DAG analogs. OAG, with its acetyl group at the sn-2 position, offered improved cell permeability compared to naturally occurring long-chain diacylglycerols.

Early studies in the mid-1980s demonstrated the efficacy of OAG in activating PKC and eliciting downstream cellular responses in various cell types, including platelets and neutrophils.[1][2][3] These initial investigations solidified the role of DAG as a critical second messenger and established OAG as a standard pharmacological activator of the PKC pathway. The ability to induce specific cellular effects, such as superoxide generation in neutrophils and protein phosphorylation in platelets, provided concrete evidence for the physiological relevance of this signaling axis.[2][4]

Mechanism of Action: Mimicking the Endogenous Signal

1-Oleoyl-2-acetyl-sn-glycerol functions as a direct activator of conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[1] The canonical activation of these PKC isoforms is initiated by the binding of hormones, neurotransmitters, or growth factors to their respective cell surface receptors, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

While IP3 diffuses into the cytoplasm to mobilize intracellular calcium, DAG remains embedded in the plasma membrane. It is here that DAG recruits PKC from the cytosol to the membrane. The binding of DAG to the C1 domain of PKC, in conjunction with calcium binding to the C2 domain (in the case of cPKCs), induces a conformational change that relieves autoinhibition and activates the kinase.

OAG, due to its structural similarity to endogenous DAG, directly binds to the C1 domain of PKC, effectively mimicking the physiological activation process.[1][5] This allows researchers to bypass the need for receptor stimulation and directly probe the downstream consequences of PKC activation.

Beyond PKC, it is now understood that DAG signaling is more complex, with other proteins also acting as DAG effectors. These include:

-

Protein Kinase D (PKD): A family of serine/threonine kinases that are downstream targets of PKC and are also directly activated by DAG.

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These proteins are activated by DAG and play a role in regulating the Ras-MAPK signaling pathway.

-

Transient Receptor Potential (TRP) Channels: Some members of this family of ion channels are modulated by DAG.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of 1-Oleoyl-2-acetyl-sn-glycerol.

| Parameter | Cell Type/System | Concentration/Value | Reference(s) |

| PKC Activation | Rat Islet Homogenates | 5-500 µM (dose-dependent) | [2] |

| Protein Phosphorylation | Human Platelets | 20-100 µg/mL | [2] |

| Superoxide Generation | Human Neutrophils | Effective concentrations reported | [4] |

| Inhibition of Ca2+ currents | GH3 Pituitary Cells | Half-maximal at ~25 µM | [6] |

| PKC Isoform | EC50 for OAG | Notes | Reference(s) |

| PKCα | Not specified | Can be activated by OAG. | [7] |

| PKCβ | Not specified | Activated by OAG in various cellular contexts. | [7] |

| PKCγ | Not specified | OAG is a known activator. | |

| PKCδ | Not specified | OAG can induce its translocation and activation. | |

| PKCε | Not specified | Sequential activation with PKCα has been observed in response to mechanical strain. | [7] |

Experimental Protocols

Preparation of 1-Oleoyl-2-acetyl-sn-glycerol for In Vitro and Cell-Based Assays

Materials:

-

1-Oleoyl-2-acetyl-sn-glycerol (OAG)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of OAG in DMSO. For example, dissolve 10 mg of OAG in 1 ml of DMSO to create a 10 mg/ml stock.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the OAG stock solution. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%). Perform a vehicle control using the same final concentration of DMSO.

In Vitro Protein Kinase C (PKC) Activity Assay (Radiometric)

This protocol outlines a method to measure the activity of purified PKC or PKC from cell lysates using OAG as an activator.

Materials:

-

Purified PKC or cell lysate

-

1-Oleoyl-2-acetyl-sn-glycerol (OAG)

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., MARCKS peptide)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

75 mM Phosphoric acid

-

Scintillation counter

Protocol:

-

Lipid Vesicle Preparation:

-

In a glass tube, combine PS and OAG in chloroform at a desired molar ratio (e.g., 95:5 PS:OAG).

-

Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by vortexing.

-

Sonicate the suspension to create small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and PKC substrate peptide.

-

Add the purified PKC enzyme or cell lysate.

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate for 10-15 minutes at 30°C.

-

-

Stopping the Reaction and Quantification:

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

-

Immediately immerse the paper in 75 mM phosphoric acid to stop the reaction.

-

Wash the papers three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with acetone and allow the papers to dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Signaling Pathways and Visualizations

Canonical PKC Signaling Pathway Activated by OAG

The primary mechanism of action of OAG is the direct activation of Protein Kinase C. The following diagram illustrates this canonical pathway.

Caption: OAG directly activates PKC at the plasma membrane.

Experimental Workflow for In Vitro PKC Assay

The following diagram outlines the key steps in performing a radiometric in vitro PKC assay using OAG.

Caption: Workflow for a radiometric in vitro PKC assay.

Conclusion

1-Oleoyl-2-acetyl-sn-glycerol has proven to be an invaluable pharmacological tool for elucidating the complex roles of diacylglycerol signaling in cellular regulation. Its ability to directly and potently activate Protein Kinase C has allowed researchers to dissect the downstream consequences of this critical signaling pathway with a high degree of specificity. As our understanding of the nuances of DAG signaling continues to evolve, with the identification of new effector proteins and the appreciation of isoform-specific roles of PKC, OAG will undoubtedly remain a cornerstone of research in this field. The detailed protocols and data presented in this guide are intended to facilitate the effective and reproducible use of OAG, empowering researchers to further unravel the intricate web of cellular communication.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-Oleoyl-2-acetyl-sn-glycerol, PKC activator (CAS 86390-77-4) | Abcam [abcam.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1-Oleoyl-2-acetylglycerol (OAG) and its Interaction with Transient Receptor Potential (TRP) Channels: A Technical Guide

Introduction

Transient Receptor Potential (TRP) channels are a diverse superfamily of non-selective cation channels that function as cellular sensors for a wide array of physical and chemical stimuli. Their roles in physiological and pathophysiological processes have made them significant targets in drug discovery. A key modulator of a subset of these channels is diacylglycerol (DAG), a second messenger produced by the action of phospholipase C (PLC). 1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a synthetic, membrane-permeant analog of DAG, widely used as a tool to investigate the DAG-dependent signaling pathways that regulate TRP channel activity. This technical guide provides an in-depth overview of the known interactions between OAG and various TRP channels, with a focus on the underlying molecular mechanisms, quantitative data, and experimental methodologies for researchers, scientists, and drug development professionals.

OAG-Sensitive TRP Channels: An Overview

OAG's primary interaction is with the canonical subfamily of TRP channels (TRPC), where it exhibits both activatory and inhibitory effects depending on the specific channel subtype. The effects of OAG are largely attributed to its ability to mimic endogenous DAG, which is generated following the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) that are linked to PLC.

TRPC Channel Subfamily

The TRPC subfamily is further divided into groups based on structural and functional similarities. The TRPC3/6/7 group is notably sensitive to OAG.

-

TRPC3, TRPC6, and TRPC7: These channels are directly activated by OAG in a manner that is independent of Protein Kinase C (PKC) activation.[1][2][3] OAG is thought to bind to a site within the pore region of these channels, leading to a conformational change that results in channel opening.[4] This direct gating mechanism makes OAG a reliable tool for studying the function of these specific TRPC channels. The activation of TRPC3, TRPC6, and TRPC7 by OAG leads to an influx of cations, including Ca2+ and Na+, which can trigger a variety of cellular responses such as smooth muscle contraction and changes in gene expression.[1][3]

-

TRPC4 and TRPC5: In contrast to the TRPC3/6/7 subgroup, OAG has been shown to inhibit the activation of TRPC4 and TRPC5 channels.[2][3] This inhibition is mediated by the activation of PKC, which then phosphorylates the channel, leading to its closure.[2][3] This highlights a dual role for the PLC-DAG signaling axis in regulating TRPC channel activity, with DAG directly activating some subtypes while indirectly inhibiting others through PKC.

-

TRPC1: The role of OAG in modulating TRPC1 is less direct. TRPC1 is often considered a component of heteromeric channel complexes, frequently co-assembling with TRPC3.[5] In such heteromeric channels, the overall sensitivity to OAG may be influenced by the stoichiometry of the complex.

Other TRP Channel Subfamilies

While the most pronounced and well-characterized interactions of OAG are with the TRPC subfamily, there is evidence for indirect modulation of other TRP channels, often through the activation of PKC.

-

TRPV1: The activity of the vanilloid receptor 1 (TRPV1), a key player in pain and inflammation, can be potentiated by PKC.[6][7] Since OAG is a potent activator of PKC, it can indirectly lead to the sensitization of TRPV1 channels to other stimuli like capsaicin or heat.[6] This occurs through PKC-mediated phosphorylation of the TRPV1 channel.[6]

-

TRPM8: There is currently limited direct evidence of OAG interaction with the cold-sensing channel TRPM8.

Signaling Pathways of OAG-TRP Channel Interaction

The signaling pathways involving OAG and TRP channels are multifaceted, with the TRPC subfamily being the most directly impacted.

// Nodes GPCR [label="GPCR / RTK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="Diacylglycerol\n(DAG)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; OAG [label="1-Oleoyl-2-acetylglycerol\n(OAG)", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; TRPC3_6_7 [label="TRPC3 / TRPC6 / TRPC7", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cation_Influx [label="Cation Influx\n(Ca²⁺, Na⁺)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GPCR -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; DAG -> TRPC3_6_7 [label="Directly Activates\n(PKC-Independent)"]; OAG -> TRPC3_6_7 [label="Mimics DAG"]; TRPC3_6_7 -> Cation_Influx [label="Mediates"]; Cation_Influx -> Cellular_Response [label="Leads to"]; }

Caption: OAG-mediated inhibition of TRPC4/5 channels.

For TRPC4 and TRPC5, OAG activates PKC, which in turn phosphorylates these channels, leading to their inhibition. [2][3]This represents a negative feedback mechanism in cellular signaling.

Quantitative Data on OAG-TRP Channel Interactions

The following table summarizes the quantitative data available from various studies on the effects of OAG on different TRP channels. It is important to note that the effective concentrations can vary depending on the expression system and experimental conditions.

| TRP Channel | Effect of OAG | OAG Concentration | Cell Type | Reference |

| TRPC3 | Activation | 100 µM | Astrocytes and C6 cells | [8] |

| Activation | Not specified | HEK293 and DT40 cells | [2] | |

| TRPC6 | Activation | 100 µM | CHO cells | [1] |

| Activation | 100 µM | HEK293 cells | [9] | |

| Activation | 30-300 µM | HEK293 cells | [10] | |

| TRPC7 | Activation | Not specified | General | [1][3] |

| TRPC4 | Inhibition (PKC-dependent) | Not specified | General | [2][3] |

| TRPC5 | Inhibition (PKC-dependent) | Not specified | HEK293 and DT40 cells | [2] |

| TRPV1 | Indirect Potentiation (via PKC) | Not specified | Dorsal root ganglion neurons | [6] |

Experimental Protocols

Studying the effects of OAG on TRP channels typically involves electrophysiological and calcium imaging techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to OAG application.

dot

Caption: Workflow for a whole-cell patch-clamp experiment.

Protocol:

-

Cell Preparation: Culture cells (e.g., HEK293) transiently or stably expressing the TRP channel of interest on glass coverslips.

-

Solutions: Prepare an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4) and an intracellular solution for the patch pipette (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, pH 7.2).

-

Patching: Place a coverslip in a recording chamber on an inverted microscope and perfuse with the extracellular solution. Using a micromanipulator, approach a cell with a glass micropipette filled with the intracellular solution and form a high-resistance (gigaohm) seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record baseline currents. Apply voltage ramps or steps to determine the current-voltage (I-V) relationship.

-

OAG Application: Perfuse the chamber with the extracellular solution containing the desired concentration of OAG.

-

Data Acquisition and Analysis: Record the changes in current in response to OAG. Analyze the data to determine parameters such as current density (pA/pF), reversal potential, and kinetics of activation.

Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRP channel activation. [11] Protocol:

-

Cell Preparation: Plate cells expressing the TRP channel of interest on glass-bottom dishes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C.

-

Washing: Wash the cells with the buffer to remove excess dye.

-

Imaging: Mount the dish on a fluorescence microscope equipped with a camera and an appropriate filter set.

-

Baseline Measurement: Record the baseline fluorescence intensity of the cells.

-

OAG Stimulation: Add OAG to the dish and continuously record the changes in fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca2+]i. Quantify the response by measuring the peak fluorescence change or the area under the curve.

Conclusion

This compound is an invaluable pharmacological tool for elucidating the role of diacylglycerol in TRP channel signaling. Its ability to directly activate TRPC3, TRPC6, and TRPC7 channels in a PKC-independent manner provides a clear method for studying these channels in isolation. [1][2][3]Conversely, its PKC-dependent inhibition of TRPC4 and TRPC5 channels reveals a more complex regulatory network. [2][3]For drug development professionals, understanding these distinct mechanisms is crucial for designing specific modulators of TRP channel function. Future research should focus on identifying the precise binding sites of OAG on TRPC channels and further exploring the indirect modulation of other TRP channel subfamilies to fully comprehend the breadth of DAG-mediated signaling in cellular physiology and disease.

References

- 1. pnas.org [pnas.org]

- 2. Regulation of canonical transient receptor potential (TRPC) channel function by diacylglycerol and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Diacylglycerol Activates the Drosophila Light Sensitive Channel TRPL Expressed in HEK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular analysis of a store-operated and 2-acetyl-sn-glycerol-sensitive non-selective cation channel. Heteromeric assembly of TRPC1-TRPC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diacylglycerol kinases regulate TRPV1 channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of TRP Channels in Mammalian Systems - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. researchgate.net [researchgate.net]

- 10. Activation of human TRPC6 channels by receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of 1-Oleoyl-2-acetylglycerol in Calcium Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-2-acetyl-sn-glycerol (OAG) is a synthetic, cell-permeable analog of the endogenous second messenger diacylglycerol (DAG).[1][2] This technical guide provides a comprehensive overview of the pivotal role of OAG in intracellular calcium signaling. It delves into the dual mechanisms of OAG action: the activation of Protein Kinase C (PKC) and the direct modulation of Transient Receptor Potential Canonical (TRPC) channels. This document summarizes key quantitative data from various cell types, offers detailed experimental protocols for studying OAG-mediated calcium responses, and presents signaling pathway diagrams to facilitate a deeper understanding of these complex cellular processes.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and neurotransmission. The precise spatial and temporal regulation of intracellular calcium concentration ([Ca²⁺]i) is therefore critical for normal cellular function. 1-Oleoyl-2-acetyl-sn-glycerol (OAG) has emerged as an invaluable pharmacological tool for investigating the mechanisms that control calcium signaling. As a cell-permeable DAG mimetic, OAG bypasses the need for receptor-mediated hydrolysis of phospholipids to activate downstream signaling cascades.[1][2] This allows for the direct and specific interrogation of DAG-sensitive pathways, providing crucial insights for researchers and drug development professionals targeting these pathways.

Mechanisms of OAG-Mediated Calcium Signaling

OAG influences intracellular calcium levels through two primary, yet distinct, mechanisms: the activation of Protein Kinase C (PKC) and the direct gating of Transient Receptor Potential Canonical (TRPC) channels.

Protein Kinase C (PKC) Activation

As a DAG analog, OAG is a potent activator of conventional and novel PKC isoforms.[2] The canonical pathway involves the recruitment of PKC from the cytosol to the cell membrane upon binding to OAG. This activation can indirectly influence calcium signaling by phosphorylating various downstream targets, including ion channels, pumps, and other signaling proteins. However, it is crucial to note that some effects of OAG on calcium channels are independent of PKC activation.

Direct Modulation of TRPC Channels